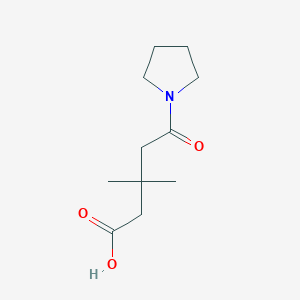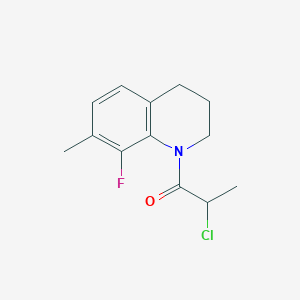
2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one, also known as CTK8F7, is a chemical compound that is used in scientific research. It is a quinoline derivative that has been synthesized for its potential applications in various fields, including medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell signaling pathways. It has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. In addition, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one has been shown to have a number of biochemical and physiological effects in vitro. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, it has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one in lab experiments is its relative ease of synthesis, which makes it readily available for research purposes. In addition, it has been shown to have potent anti-tumor activity in vitro, which makes it a promising candidate for further investigation as a potential anticancer drug. However, one limitation of using 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one in lab experiments is its lack of in vivo data, which makes it difficult to assess its potential efficacy and toxicity in animal models.
Orientations Futures
There are several future directions for the research on 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one. One direction is to investigate its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides. Another direction is to investigate its mechanism of action in more detail, in order to identify its molecular targets and pathways. In addition, further studies are needed to assess its potential efficacy and toxicity in animal models, in order to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one involves the reaction of 8-fluoro-7-methyl-3,4-dihydroquinoline-1(2H)-one with 2-chloro-1-propanone in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one as a white solid with a melting point of 102-104°C.
Applications De Recherche Scientifique
2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one has been used in scientific research for its potential applications in various fields, including medicinal chemistry and drug discovery. It has been shown to have anti-tumor activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides that are associated with the disease.
Propriétés
IUPAC Name |
2-chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c1-8-5-6-10-4-3-7-16(12(10)11(8)15)13(17)9(2)14/h5-6,9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYQAQFPTHVNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2C(=O)C(C)Cl)C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(8-fluoro-7-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

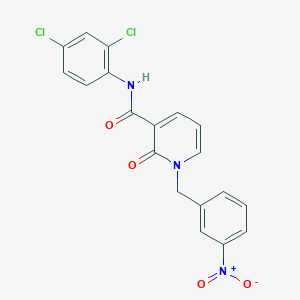


![1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2739925.png)
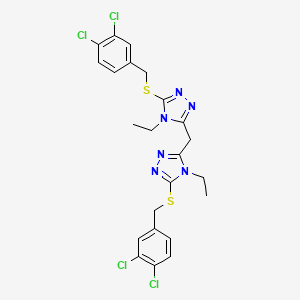
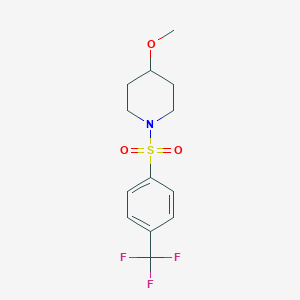
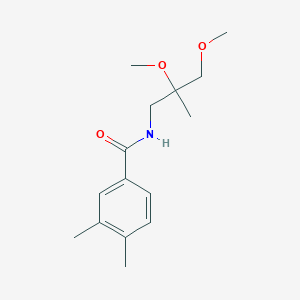
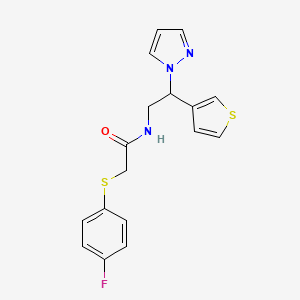
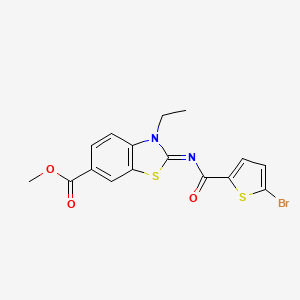
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2739934.png)

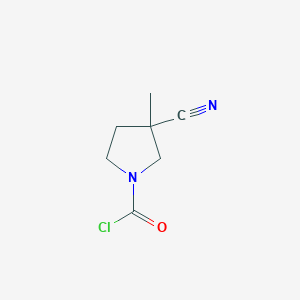
![7-Fluoro-2-methyl-3-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2739941.png)
